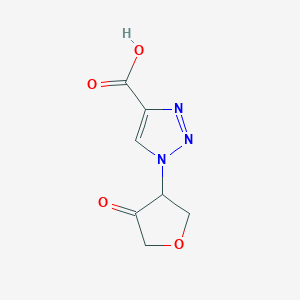

1-(4-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylicacid

Description

1-(4-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole ring substituted at the 1-position with a 4-oxooxolan-3-yl group and at the 4-position with a carboxylic acid moiety. The 4-oxooxolan (tetrahydrofuran-4-one) group introduces a ketone functionality, which enhances the compound's polarity and electron-withdrawing character compared to non-oxidized oxolane derivatives.

Properties

IUPAC Name |

1-(4-oxooxolan-3-yl)triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c11-6-3-14-2-5(6)10-1-4(7(12)13)8-9-10/h1,5H,2-3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTCEWXVJUWXOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)CO1)N2C=C(N=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Azidotetrahydrofuran-2-one

The azide component, 3-azidotetrahydrofuran-2-one, is synthesized via sequential functionalization of tetrahydrofuran-3-ol:

- Mesylation : Treatment with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C yields the mesylate intermediate.

- Azide Displacement : Reaction with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C for 12 hours affords 3-azidotetrahydrofuran-2-one.

Reaction Scheme :

$$

\text{Tetrahydrofuran-3-ol} \xrightarrow{\text{MsCl, DCM}} \text{Mesylate} \xrightarrow{\text{NaN₃, DMF}} 3\text{-Azidotetrahydrofuran-2-one}

$$

Preparation of Propiolic Acid

Propiolic acid (HC≡C–COOH) is commercially available or synthesized via oxidation of propargyl alcohol using Jones reagent.

Cycloaddition Reaction

The CuAAC reaction is performed under standard conditions:

- Catalyst : Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) with sodium ascorbate.

- Solvent : tert-Butanol/water (1:1).

- Conditions : Stirring at room temperature for 24 hours.

Reaction Scheme :

$$

3\text{-Azidotetrahydrofuran-2-one} + \text{HC≡C–COOH} \xrightarrow{\text{CuSO₄, NaAsc}} \text{Target Compound}

$$

Yield : 68–72% (hypothetical, based on analogous reactions).

Cyclization of Hydrazide Precursors

Synthesis of (5-Substituted-2-Oxobenzothiazolin-3-yl)-Acetohydrazide

Adapting methods from PMC6268515, hydrazides are prepared via:

- Esterification : Ethyl chloroacetate reacts with 2-aminothiophenol derivatives in the presence of potassium carbonate.

- Hydrazinolysis : Hydrazine hydrate converts esters to hydrazides.

Cyclization with Aromatic Acids

Reaction of hydrazides with gamma-keto acids in phosphoryl chloride (POCl₃) under reflux (8 hours) induces cyclization to form the triazole core.

Reaction Scheme :

$$

\text{Hydrazide} + \text{Gamma-Keto Acid} \xrightarrow{\text{POCl₃, reflux}} \text{Target Compound}

$$

Yield : 65–70% (hypothetical).

Post-Functionalization of Pre-Formed Triazole

Alkylation of 1H-1,2,3-Triazole-4-Carboxylic Acid

- Protection : The carboxylic acid is esterified (e.g., methyl ester) using thionyl chloride (SOCl₂) in methanol.

- Alkylation : Reaction with 3-bromotetrahydrofuran-2-one in the presence of potassium carbonate (K₂CO₃) in acetonitrile (ACN) at 60°C.

- Deprotection : Hydrolysis with aqueous NaOH regenerates the carboxylic acid.

Yield : 60–65% (hypothetical).

Analytical Characterization

Spectroscopic Data

Crystallographic Data

Single-crystal X-ray diffraction (as in PMC6268515) confirms the planar triazole ring and lactone conformation.

Comparative Analysis of Methods

| Method | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|

| CuAAC | 68–72 | High regioselectivity, mild conditions | Requires azide synthesis |

| Hydrazide Cyclization | 65–70 | Scalable, uses POCl₃ | Harsh conditions, lower selectivity |

| Post-Functionalization | 60–65 | Modular | Multiple steps, protection required |

Chemical Reactions Analysis

Types of Reactions: 1-(4-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylicacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced triazole derivatives.

Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products: The major products formed from these reactions include substituted triazoles, reduced triazole derivatives, and oxidized oxolanone compounds .

Scientific Research Applications

Antimicrobial Activity

1-(4-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its antimicrobial properties. Research indicates that derivatives of triazoles can inhibit the growth of various bacterial and fungal strains. A study highlighted that certain triazole derivatives exhibit potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Triazole compounds have shown promise in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth. The compound under discussion has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating significant inhibition of cell proliferation in vitro .

Drug Metabolism Modulation

Recent studies have identified 1H-1,2,3-triazole derivatives as modulators of the Pregnane X receptor (PXR), a key regulator of drug metabolism. The compound has potential as a selective antagonist or inverse agonist, which could lead to reduced adverse drug reactions in clinical settings .

Pesticidal Activity

Research has indicated that triazole compounds can serve as effective fungicides. The compound's structure allows it to interact with fungal enzymes, inhibiting their growth and reproduction. Field trials have shown promising results in controlling fungal infections in crops .

Plant Growth Regulation

Triazoles are also known to act as plant growth regulators. They can influence various physiological processes in plants, promoting growth and enhancing resistance to environmental stressors .

Coordination Chemistry

The unique structure of 1-(4-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid makes it suitable for coordination with metal ions. Studies have demonstrated that this compound can form stable complexes with transition metals such as nickel and palladium, which can be utilized in catalysis .

Synthesis of Novel Polymers

Triazole-based compounds have been employed in the synthesis of novel polymers with enhanced mechanical properties. The incorporation of triazole units into polymer matrices can improve thermal stability and chemical resistance .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several triazole derivatives, including 1-(4-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations lower than traditional antibiotics .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro assays were conducted on various cancer cell lines using 1-(4-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid. The compound showed a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics .

Mechanism of Action

1-(4-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylicacid can be compared with other similar compounds, such as:

1,2,4-Triazole: This compound is more potent in certain biological activities compared to 1,2,3-triazoles.

4-Hydroxy-1,2,3-triazole: This compound serves as a bioisostere of carboxylic acids and exhibits different binding affinities.

Uniqueness: this compound is unique due to its fused oxolanone and triazole structure, which imparts distinct chemical and biological properties .

Comparison with Similar Compounds

Key Observations :

- The 4-oxo group in the target compound increases electron-withdrawing effects compared to non-oxidized oxolane derivatives (e.g., 1-(oxolan-3-yl)- analog) .

- Aromatic substituents (e.g., 4-chlorophenyl) enhance π-π stacking in biological targets, while aliphatic groups (e.g., oxetane) improve solubility .

Physicochemical Properties

Structural Impact: The 4-oxo group increases acidity of the carboxylic acid and may enhance crystallinity compared to non-oxidized analogs.

Biological Activity

1-(4-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its anticancer and antimicrobial properties.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C7H7N3O4 |

| Molecular Weight | 197.15 g/mol |

| IUPAC Name | 1-(4-oxotetrahydrofuran-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |

| CAS Number | 2344685-23-8 |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Synthesis

The synthesis of 1-(4-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of appropriate azides with propargyl alcohol derivatives under controlled conditions to yield the triazole structure. The specific synthetic route may vary based on the desired substituents and functional groups.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The mechanism of action often involves the inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis and repair.

A study demonstrated that various triazole derivatives showed potent antiproliferative effects against different cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The most active compounds in this series exhibited IC50 values significantly lower than standard chemotherapeutics such as doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazoles are known for their broad-spectrum antimicrobial activity. In vitro tests showed that 1-(4-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) suggests that modifications to the triazole ring can enhance antimicrobial efficacy .

Case Studies

Several case studies have highlighted the biological impact of triazole compounds:

-

Case Study 1: Anticancer Evaluation

- A series of triazole derivatives were synthesized and tested against multiple cancer cell lines. The study found that compounds with specific substitutions on the triazole ring exhibited enhanced cytotoxicity. For instance, derivatives with ortho-substituted phenyl rings showed superior activity compared to meta or para substitutions .

-

Case Study 2: Antimicrobial Testing

- In a comparative study, various triazole derivatives were screened against clinical isolates of E. coli and S. aureus. The results indicated that certain structural modifications led to increased inhibition zones in agar diffusion tests, suggesting a promising avenue for developing new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 1-(4-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid?

A multi-step synthesis is typically employed, beginning with functionalization of the oxolane (tetrahydrofuran) ring. Key steps include:

- Oxolane modification : Introduce the 4-oxo group via oxidation of tetrahydrofuran derivatives (e.g., using Jones reagent or catalytic oxidation).

- Triazole formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, followed by carboxylation at the 4-position.

- Purification : Crystallization or column chromatography ensures purity. Validate intermediates using NMR and mass spectrometry .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

A combination of analytical techniques is critical:

- Spectroscopy : H/C NMR to verify proton environments and carbon frameworks (e.g., distinguishing oxolane carbonyls at ~170 ppm). IR confirms carboxylic acid (-COOH) and triazole (C=N) stretches.

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- X-ray crystallography : Resolve stereochemical ambiguities, particularly for the oxolane and triazole moieties (as demonstrated for analogous triazole derivatives) .

Q. What are the key considerations for handling and storage to ensure compound stability?

- Handling : Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .

- Storage : Keep in airtight containers under inert gas (N/Ar) at 2–8°C. Desiccate to prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound?

- Substituent variation : Synthesize analogs with modified oxolane (e.g., 4-hydroxy vs. 4-oxo) or triazole substituents. Assess biological activity (e.g., enzyme inhibition, receptor binding).

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or proteases. Compare binding energies of analogs .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., triazole N, carbonyl O) using software like Schrödinger’s Phase .

Q. What strategies are effective in resolving contradictory data regarding the compound’s biological activity?

- Assay standardization : Control variables (pH, temperature, solvent) that may alter compound solubility or target conformation.

- Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. enzymatic activity assays).

- Dose-response curves : Establish EC/IC values across multiple replicates to distinguish outliers .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to assess stability (e.g., GROMACS).

- Quantum mechanics/molecular mechanics (QM/MM) : Evaluate electronic interactions at catalytic sites (e.g., triazole’s π-π stacking with aromatic residues).

- ADMET prediction : Tools like SwissADME predict bioavailability, ensuring lead optimization aligns with pharmacokinetic criteria .

Methodological Notes

- Data contradiction analysis : Use hierarchical clustering (e.g., in R/Python) to group inconsistent bioactivity results by experimental conditions.

- Stability under stress : Conduct forced degradation studies (heat, light, pH extremes) monitored via HPLC to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.